molecular formula C12H15NO3S B7541208 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid

2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid

Cat. No. B7541208
M. Wt: 253.32 g/mol
InChI Key: XSTYGVDNFJKELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid, also known as MMSPA, is an organic compound that belongs to the class of amino acids. It is a white crystalline powder that is soluble in water and has a molecular weight of 301.4 g/mol. MMSPA has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation. 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell division. By inhibiting these enzymes, 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid is able to induce cell cycle arrest and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has also been shown to have antioxidant and anti-inflammatory effects. It has been found to scavenge free radicals and protect cells against oxidative stress. 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid in lab experiments is its potential as a therapeutic agent for cancer treatment. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further development. However, one limitation of using 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid. One area of interest is the development of novel 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid's potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid and its effects on various cellular pathways.

Synthesis Methods

The synthesis of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid can be achieved through a multistep process involving the reaction of 2-methyl-5-methylsulfanylbenzoic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone. The resulting product is then deprotected to yield 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid.

Scientific Research Applications

2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-[(2-methyl-5-methylsulfanylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-7-4-5-9(17-3)6-10(7)11(14)13-8(2)12(15)16/h4-6,8H,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTYGVDNFJKELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.